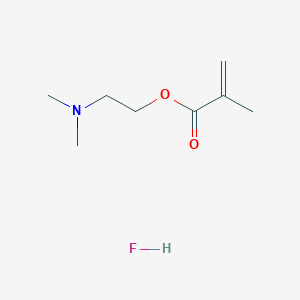![molecular formula C13H18N2 B14070456 Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole is a compound belonging to the class of carbolines. Carbolines are a group of heterocyclic compounds that have shown significant biological activity. This particular compound has a complex structure with multiple fused rings, making it an interesting subject for chemical and pharmacological studies .
Méthodes De Préparation
The synthesis of trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole can be achieved through several routes. One common method involves the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods often involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrogenated compounds.
Substitution: Substitution reactions at different positions on the ring system can lead to a variety of derivatives.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various reducing agents like borane complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown significant biological activity, making it a candidate for further biological studies.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound, particularly its neuroleptic derivatives, involves binding to dopamine receptors. This binding is facilitated by the hydrogen-bond donating site on the dopamine receptor, which interacts with the compound’s structure . This interaction can modulate the activity of dopamine receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole can be compared with other carbolines such as α-carboline, γ-carboline, and δ-carboline. Each of these compounds has unique properties:
α-Carboline: Known for its lower basicity due to non-binding interactions between protons.
γ-Carboline: Exhibits the greatest basicity due to the stabilization of the pyridinium cation.
δ-Carboline: Shows different ionization constants compared to α- and γ-carbolines.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its potential neuroleptic effects.
Propriétés
IUPAC Name |
2,5-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-14-8-7-13-11(9-14)10-5-3-4-6-12(10)15(13)2/h3-6,11,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQVMLYRXPPDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
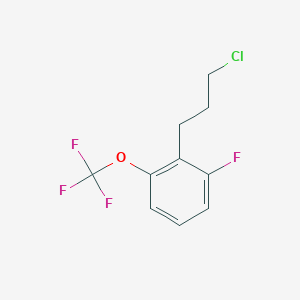

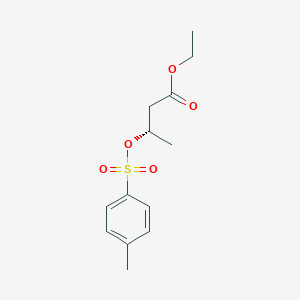
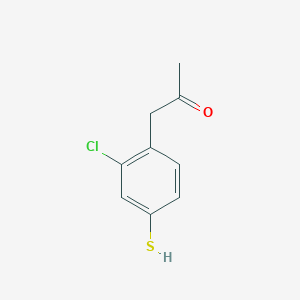
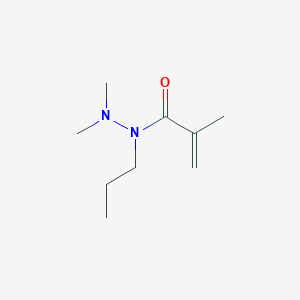
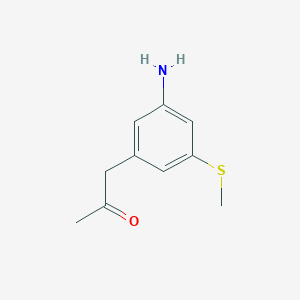
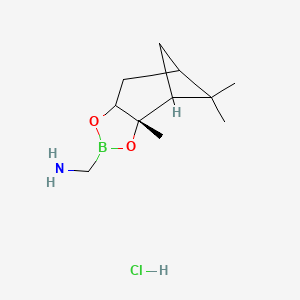
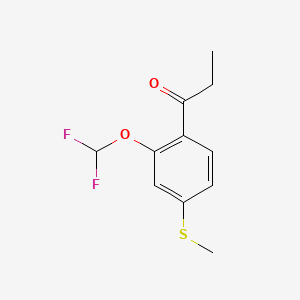
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
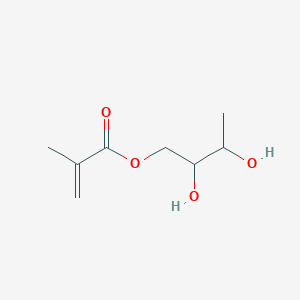
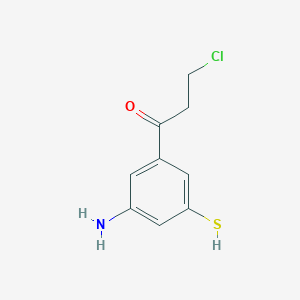
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
